molecular formula C11H15ClN2 B8282649 2-Chloro-4-(piperidin-4-yl)benzenamine

2-Chloro-4-(piperidin-4-yl)benzenamine

Cat. No.: B8282649
M. Wt: 210.70 g/mol
InChI Key: BHEDOTHLFKYIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(piperidin-4-yl)benzenamine is a heterocyclic aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2 and a piperidin-4-yl group at position 3. The piperidine moiety introduces basicity and conformational flexibility, which is critical for interactions with biological targets, particularly in the central nervous system (CNS) .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-4-piperidin-4-ylaniline

InChI

InChI=1S/C11H15ClN2/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6,13H2

InChI Key

BHEDOTHLFKYIPH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Biological/Functional Relevance
This compound C₁₁H₁₄ClN₂ 224.7 Not provided Cl (C2), piperidin-4-yl (C4) Potential CNS modulation
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine C₁₁H₁₅ClN₃ 224.71 1052538-72-3 Cl (C3), methylpiperazine (C4) Antipsychotic activity (D2 receptor antagonism)
4-Chloro-2-methylbenzenamine C₇H₈ClN 141.6 95-69-2 Cl (C4), methyl (C2) Industrial use; carcinogenic
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₆Cl₂N₂ 275.22 1158497-67-6 Chlorobenzyl, piperidin-4-amine Pharmaceutical intermediate
4-Chloro-N-piperidin-4-ylpyrimidin-2-amine C₉H₁₄ClN₄ 249.14 1185310-78-4 Pyrimidine core, Cl (C4), piperidin-4-yl Kinase inhibition potential

Structural and Pharmacological Differences

Heterocyclic Core Variations: Piperidine vs. Benzene vs. Pyrimidine: Replacing the benzene ring with a pyrimidine (as in 4-Chloro-N-piperidin-4-ylpyrimidin-2-amine) introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes like kinases .

Substituent Effects: Chlorine Position: Moving the chlorine from C2 (as in the main compound) to C3 or C4 (e.g., 4-Chloro-2-methylbenzenamine) significantly impacts electronic properties and toxicity. 4-Chloro-2-methylbenzenamine is classified as carcinogenic due to metabolic activation of the methyl group .

Synthetic Pathways :

  • Halogenation strategies, such as those described in flavin-dependent halogenase-mediated bioconversions (e.g., 2-chloro-4-(2-thiazolyl)-benzenamine synthesis), highlight the role of regioselective chlorination in optimizing biological activity .
  • Piperidine derivatives are often synthesized via reductive amination or nucleophilic substitution, as seen in the production of [1-(benzyl)-piperidin-4-yl]amine derivatives .

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